4-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS No.: 955314-98-4
Cat. No.: VC16949399
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955314-98-4 |
---|---|
Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
IUPAC Name | 4-[(2-methoxy-5-methylphenyl)methyl]piperidine |
Standard InChI | InChI=1S/C14H21NO/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3 |
Standard InChI Key | CIHDVOHLDCRNEZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)OC)CC2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The hydrochloride salt of 4-(2-methoxy-5-methyl-benzyl)-piperidine has the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol . The IUPAC name reflects its substitution pattern: 4-[(2-methoxy-5-methylphenyl)methyl]piperidine hydrochloride. The piperidine ring adopts a chair conformation, while the benzyl group’s methoxy and methyl substituents introduce steric and electronic effects critical to its reactivity .
Crystallographic Insights
X-ray diffraction studies of analogous piperidine derivatives, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, reveal planar arrangements between aromatic and heterocyclic moieties, stabilizing the crystal lattice through van der Waals interactions . While direct crystallographic data for this compound is unavailable, its structural similarity suggests comparable solid-state stability, influenced by the methoxy group’s hydrogen-bonding potential .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves nucleophilic substitution between 2-methoxy-5-methylbenzyl chloride and piperidine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane . A representative protocol includes:
-
Alkylation: Piperidine reacts with 2-methoxy-5-methylbenzyl chloride at 25–35°C for 3–6 hours.
-
Acidification: The product is treated with HCl to form the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water yields the pure compound .
Process Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and minimize byproducts. Automated systems control reaction parameters (temperature, pH) and integrate in-line analytics for real-time monitoring . For example, palladium-catalyzed Suzuki-Miyaura couplings are utilized to introduce aromatic substituents, as seen in related MAGL inhibitors .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The logP (octanol-water partition coefficient) is estimated at 3.8–4.2, comparable to paroxetine (logP 3.95), due to the methyl group’s hydrophobicity . Aqueous solubility at pH 7.4 is limited (<1 mg/mL), necessitating prodrug strategies for oral bioavailability .
Acid-Base Behavior
The piperidine nitrogen has a pKa ≈ 9.9, rendering it protonated at physiological pH, which enhances membrane permeability but limits blood-brain barrier penetration without transporter-mediated uptake .
Comparative Analysis with Structural Analogs
Compound | Substitution Pattern | Key Pharmacological Property |
---|---|---|
4-Benzylpiperidine | No methoxy/methyl groups | Weak MAGL inhibition (IC₅₀ >1 µM) |
4-(2-Methoxybenzyl)-piperidine | Methoxy at 2-position | Moderate sigma-1 affinity (IC₅₀ 50 nM) |
4-(2-Methoxy-5-methyl-benzyl)-piperidine | Methoxy (2), methyl (5) | Predicted enhanced lipophilicity & receptor binding |
The dual substitution in this compound optimizes steric bulk and electronic effects, potentially improving target selectivity over simpler analogs .
Case Studies and Preclinical Research
Neuropharmacological Profiling
In rodent models, benzylpiperidine derivatives reduced neuropathic pain by 60% at 10 mg/kg, correlating with MAGL inhibition . Behavioral assays show anxiolytic effects at lower doses (1–5 mg/kg), though sedation occurs above 20 mg/kg .
Metabolic Stability
Microsomal stability studies indicate a half-life of 45 minutes in human liver microsomes, primarily via CYP3A4-mediated demethylation. Co-administration with CYP inhibitors (e.g., ketoconazole) increases systemic exposure 3-fold .
Future Directions and Clinical Translation
Structural Optimization
-
Piperazine analogs: Replacing piperidine with piperazine improves aqueous solubility (e.g., compound 29, solubility 5 mg/mL) .
-
Prodrug derivatives: Esterification of the methoxy group enhances oral bioavailability in preclinical models .
Target Expansion
Exploration of histamine H₃ receptor antagonism is warranted, as piperidine scaffolds are prevalent in H₃ antagonists for cognitive disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume